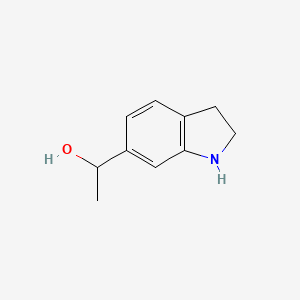

1-(Indolin-6-yl)ethanol

CAS No.:

Cat. No.: VC13500063

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-indol-6-yl)ethanol |

| Standard InChI | InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3 |

| Standard InChI Key | STRHVFSFWOVUDB-UHFFFAOYSA-N |

| SMILES | CC(C1=CC2=C(CCN2)C=C1)O |

| Canonical SMILES | CC(C1=CC2=C(CCN2)C=C1)O |

Introduction

Structural and Molecular Characterization

Core Structure and Functional Groups

1-(Indolin-6-yl)ethanol (CHNO) consists of a bicyclic indoline system fused with an ethanol group at the sixth position. The indoline core comprises a benzene ring condensed with a five-membered nitrogen-containing ring, while the ethanol moiety introduces a hydroxyl group (-OH) at the β-position relative to the aromatic system . Key structural features include:

-

Molecular formula: CHNO

-

Functional groups: Secondary alcohol (-CHCHOH), aromatic amine (NH in indoline) .

-

Stereochemistry: Potential chirality at the ethanol-bearing carbon, depending on synthetic routes .

Comparative Analysis with Analogous Compounds

The ketone derivative, 1-(indolin-6-yl)ethanone (CHNO), shares the same indoline backbone but replaces the hydroxyl group with a carbonyl (C=O) . This substitution significantly alters physicochemical properties:

| Property | 1-(Indolin-6-yl)ethanol | 1-(Indolin-6-yl)ethanone |

|---|---|---|

| Molecular Weight | 163.22 g/mol | 161.20 g/mol |

| Polarity | Higher (due to -OH) | Moderate (due to C=O) |

| Predicted LogP | ~1.2 | ~1.8 |

| Hydrogen Bond Donors | 2 (NH and OH) | 1 (NH) |

The hydroxyl group enhances water solubility and hydrogen-bonding capacity, making the ethanol derivative more amenable to biological interactions .

Synthetic Strategies

Reduction of 1-(Indolin-6-yl)ethanone

The most plausible route involves the reduction of 1-(indolin-6-yl)ethanone , a compound with established synthetic protocols. Catalytic hydrogenation or borohydride-mediated reduction can convert the ketone to a secondary alcohol:

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF) or ethanol.

Alternative Pathways via Spiropyran Intermediates

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 1-(Indolin-6-yl)ethanol are unavailable, analogs suggest values similar to 1-(indolin-6-yl)ethanone :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 164.10 | ~135–140 |

| [M+Na]+ | 186.08 | ~145–150 |

| [M-H]- | 162.07 | ~133–138 |

These values indicate moderate gas-phase stability, suitable for mass spectrometric analysis .

Spectral Signatures

-

IR Spectroscopy: Strong O-H stretch (~3200–3600 cm), N-H stretch (~3300 cm), and C-O stretch (~1050 cm) .

-

NMR:

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for biological testing .

-

Solubility Optimization: Prodrug strategies (e.g., esterification) may enhance bioavailability .

-

Mechanistic Studies: Molecular docking and in vitro assays are required to validate antibacterial targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume